3-Chloroalanine hydrochloride
CAS No.: 35401-46-8
Cat. No.: VC21538730
Molecular Formula: C3H7Cl2NO2
Molecular Weight: 160 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35401-46-8 |
---|---|
Molecular Formula | C3H7Cl2NO2 |
Molecular Weight | 160 g/mol |
IUPAC Name | 2-amino-3-chloropropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H |
Standard InChI Key | IENJPSDBNBGIEL-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)N)Cl.Cl |
Canonical SMILES | C(C(C(=O)O)N)Cl.Cl |
Chemical Properties and Structure
3-Chloroalanine hydrochloride is an unnatural amino acid derivative with the chemical formula C₃H₇Cl₂NO₂. It is characterized as a white, water-soluble crystalline powder with a molecular weight of approximately 160 g/mol. The compound's structure features a chlorine atom at the beta position of alanine, with the amino acid existing in hydrochloride salt form.
Table 1: Physical and Chemical Properties of 3-Chloroalanine Hydrochloride
Property | Value |
---|---|
Chemical Formula | C₃H₇Cl₂NO₂ |
Molecular Weight | 159.999 g/mol |
Physical Appearance | White crystalline powder |
Density | 1.401 g/cm³ |
Boiling Point | 243.6°C at 760 mmHg |
Melting Point | 205°C (decomposition) |
Flash Point | 101.1°C |
Solubility | Water-soluble |
CAS Number | 35401-46-8, 51887-89-9 (L-form) |
The compound exists in stereoisomeric forms including L-3-chloroalanine hydrochloride (CAS: 51887-89-9) and D-3-chloroalanine hydrochloride (CAS: 51887-88-8) . These stereoisomers differ in their spatial configuration at the chiral center, leading to distinct biological activities in some applications .
Synthesis Methods
Several methods have been developed for the synthesis of 3-chloroalanine hydrochloride, with varying approaches based on starting materials and reaction conditions. These methods have been optimized for different stereoisomeric forms and scale requirements.
Synthesis from Serine
One of the most common and economically viable methods involves the direct conversion of serine to 3-chloroalanine. This approach uses thiourea and N-chlorosuccinimide (NCS) under mild conditions to transform the alcohol group of serine into an alkyl chloride . The specific reaction steps include:
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Preparation of reaction mixture containing serine, solvent, thiourea, and N-chlorosuccinimide
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Reaction under mild temperature conditions (0-40°C) for 2-5 hours
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Recovery of the product and purification steps
The molar ratios typically employed are:
This method is particularly valuable in industrial settings due to its atom economy and the potential for recycling the succinimide byproduct, which can be converted back to N-chlorosuccinimide for reuse .
Synthesis via N-Carboxy Anhydride Intermediates
A more specialized method for synthesizing R-3-chloroalanine methyl ester hydrochloride involves:
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Reacting D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride
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Treating the intermediate with a chlorinating reagent (such as thionyl chloride) in methanol
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Crystallization with petroleum ether to obtain the final product
The specific reaction conditions include:
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D-serine and paraformaldehyde reaction at room temperature for 0.5-3 hours
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Chlorination reaction at 15-25°C for 1-3 hours
This method has demonstrated high purity (up to 99%) and yields (up to 94.72%), making it suitable for pharmaceutical-grade production .
Biochemical Role and Function
3-Chloroalanine hydrochloride functions as an unnatural amino acid in biochemical systems, with several important properties that contribute to its research value and applications.
Enzymatic Interactions
The compound interacts with various enzymes and proteins in biochemical reactions. Notable among these is its role as a substrate for 3-chloro-D-alanine chloride-lyase, an enzyme that catalyzes the β-replacement reaction in the presence of high concentrations of sodium hydrosulfide to form D-cysteine . This enzymatic reaction has been studied extensively using Pseudomonas putida CR1-1, which possesses 3-chloro-D-alanine chloride-lyase activity .
Metabolic Pathway Influence
As a small, water-soluble molecule, 3-chloroalanine hydrochloride exhibits favorable pharmacokinetic properties including rapid absorption and wide distribution in biological systems. The compound influences various metabolic pathways, particularly those involving amino acid metabolism and protein synthesis. Its chloride group serves as a leaving group in numerous biochemical reactions, making it valuable for studying enzyme mechanisms and substrate specificity.
Research Applications
Synthesis of Other Amino Acids
One of the primary applications of 3-chloroalanine hydrochloride is in the synthesis of other amino acids. The chlorine atom can be replaced through nucleophilic substitution reactions, allowing for the creation of novel amino acid derivatives . This property is exploited in organic synthesis to develop compounds with enhanced biological activity or altered pharmacological profiles.
A particularly well-documented application is the enzymatic synthesis of D-cysteine from racemic 3-chloroalanine using phenylhydrazine-treated cells of Pseudomonas putida CR1-1. Under optimal conditions, this process has demonstrated remarkable efficiency, with 94% of added 3-chloro-D-alanine being converted to D-cysteine, while 81% of added 3-chloro-L-alanine was recovered unchanged .
Pharmaceutical Development
3-Chloroalanine hydrochloride has been investigated as an intermediate in pharmaceutical development, particularly for the synthesis of compounds with therapeutic potential. The R-3-chloroalanine methyl ester hydrochloride form has been used as a precursor in the synthesis of D-cycloserine, an antibiotic used to treat multiple-drug-resistant tuberculosis .
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